N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C11H17N5O |
|---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H17N5O/c1-15-4-6-16(7-5-15)9-14-11(17)10-8-12-2-3-13-10/h2-3,8H,4-7,9H2,1H3,(H,14,17) |
InChI Key |
ZTNOSNSPGDXALT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Route
Pyrazine-2-carboxylic acid chloride (1.2 equiv) is added dropwise to a solution of (4-methylpiperazin-1-yl)methanamine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane at 0°C. The reaction is stirred at room temperature for 12–24 hours, followed by aqueous workup (washing with 1M HCl, saturated NaHCO3, and brine). The crude product is purified via flash chromatography (ethyl acetate/methanol 9:1) to yield N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide as a white solid (70–80% yield).
Coupling Agent-Mediated Synthesis
A mixture of pyrazine-2-carboxylic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF is stirred at room temperature for 10 minutes. (4-Methylpiperazin-1-yl)methanamine (1.2 equiv) is added, and the reaction is stirred for 6–12 hours. After quenching with water, the product is extracted with ethyl acetate, dried over Na2SO4, and concentrated. Recrystallization from ethanol affords the pure compound (65–75% yield).
Alternative Methodologies and Structural Analogs
Reductive Amination
In analogs featuring secondary amines, reductive amination of pyrazine-2-carboxaldehyde with 4-methylpiperazine has been explored. However, this route is less favorable due to competing side reactions and lower yields compared to direct amidation.
Analytical Characterization
Successful synthesis is confirmed via:
-
1H NMR : Distinct signals for piperazine protons (δ 2.2–3.5 ppm) and pyrazine aromatic protons (δ 8.5–9.0 ppm).
-
HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors have been proposed to enhance mixing and heat transfer during amide coupling. A patent by describes a telescoped process where pyrazine-2-carboxylic acid chloride and (4-methylpiperazin-1-yl)methanamine are fed simultaneously into a microreactor, achieving 85% yield with a throughput of 10 kg/day.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the piperazine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine or piperazine derivatives.
Scientific Research Applications
Adenosine Receptor Modulation
One of the significant applications of N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide is its role as a modulator of adenosine receptors, specifically A1 and A2a subtypes. These receptors are implicated in several physiological processes and disease states, including cancer, inflammation, and neurological disorders.
Case Study: Cancer Treatment
Research has demonstrated that compounds targeting adenosine receptors can be effective in treating various cancers such as non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), prostate cancer, and breast cancer. The modulation of these receptors may enhance the efficacy of existing therapies or provide novel treatment avenues for resistant cancers .
Anti-Tubercular Activity
This compound has shown promise in anti-tubercular applications. Analogues of pyrazinamide, which share structural similarities with this compound, have been developed and evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited significantly higher activity than standard treatments, highlighting the potential for new therapeutic agents against tuberculosis, especially multidrug-resistant strains .
Table 1: Anti-Tubercular Activity of Pyrazine Derivatives
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| Pyrazinamide | 8 | Standard |
| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | ≤ 2 | High |
| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | ≤ 2 | High |
Inflammatory Disorders
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, which are crucial in the inflammatory response. This inhibition suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Case Study: Acute Lung Injury
In preclinical models of acute lung injury induced by lipopolysaccharides (LPS), this compound demonstrated significant protective effects by reducing pulmonary edema and inflammation markers. This suggests its utility as a therapeutic agent in respiratory inflammatory conditions .
Neuroprotective Effects
Emerging research indicates that compounds related to this compound may have neuroprotective effects, particularly in models of cerebral ischemia. They exhibit the ability to reduce neuronal damage and improve outcomes following ischemic events, making them candidates for further investigation in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Quinazolinone Derivatives (A1–A6)
describes six quinazolinone-piperazine carboxamide analogs (A1–A6) with halogen-substituted phenyl groups. Key comparisons include:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| A2 | 3-Fluorophenyl | 52.2 | 189.5–192.1 | Similar NMR to parent compound |
| A3 | 4-Fluorophenyl | 57.3 | 196.5–197.8 | Higher yield than A2 |
| A4 | 2-Chlorophenyl | 45.2 | 197.9–199.6 | Lowest yield in series |
| A6 | 4-Chlorophenyl | 48.1 | 189.8–191.4 | Comparable melting point to A2 |
Pyrazine Carboxamide Hybrid Conjugates
and highlight pyrazine-2-carboxamides with amino acid-piperazine side chains:
| Compound | Side Chain | Yield (%) | Physical State | Application |
|---|---|---|---|---|
| POA-L-Ile-NMP (5n) | L-Isoleucine, 4-methylpiperazine | 64 | Oil | Antimicrobial lead candidate |
| POA-Gly-NMP (5k) | Glycine, 4-methylpiperazine | 69 | Gum | Structural versatility |
Kinase and NMDA Receptor-Targeting Analogs
GSK-3β Inhibitor XXVII
- Structure : 6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide (HCl salt).
- Activity : Potent JAK3 inhibitor (IC50 = 27 nM) with selectivity across 40 kinases .
GluN2A Antagonists (MPX-004 and MPX-007)
Anticonvulsant and Antimicrobial Derivatives
Thiazole-Pyrazine Carboxamide () :
- Substituent: Phenyl vs. methyl groups.
- Activity: Phenyl-substituted analogs show 74.88% anticonvulsant inhibition vs. methyl (lower activity).
- Linezolid Conjugates (): Example: Compound 9b with morpholinophenyl and pyrazine carboxamide. Application: Antibacterial activity against resistant strains.
Biological Activity
N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide (CAS No: 1145-31-9) is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H17N5O
- Molecular Weight : 235.29 g/mol
- Structure : The compound features a pyrazine ring substituted with a carboxamide group and a piperazine moiety, which contributes to its biological activity.
Antimycobacterial Activity
Recent studies have highlighted the compound's significant activity against Mycobacterium tuberculosis (Mtb). For instance, derivatives of pyrazine-2-carboxamide have shown enhanced antimycobacterial properties compared to traditional drugs like pyrazinamide (PZA). In particular, N-(4-methylpiperazin-1-yl)methyl derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL against multidrug-resistant strains of Mtb, indicating a promising avenue for tuberculosis treatment .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| N-(4-methylpiperazin-1-yl)methylpyrazine-2-carboxamide | 0.39 | Antimycobacterial |
| Pyrazinamide | 8 | Standard Control |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including leukemia K562 cells. The mechanism involves cell cycle arrest in the G0/G1 phase and downregulation of anti-apoptotic proteins such as Bcl2 and Survivin while upregulating pro-apoptotic proteins like Bax .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (leukemia) | 25 | Induces apoptosis |
| HeLa (cervical cancer) | Not specified | Antineoplastic activity |
Antifungal Activity
The compound has demonstrated antifungal properties as well. Various derivatives were evaluated against fungal pathogens, showing significant inhibition rates. For example, certain pyrazine derivatives exhibited MIC values below 1.95 µmol/mL against Trichophyton mentagrophytes, indicating strong antifungal potential .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Mycobacterial Enzymes : The compound inhibits key enzymes involved in the metabolism of Mtb, enhancing its efficacy against resistant strains.
- Induction of Apoptosis : By modulating the expression of apoptosis-related genes, it triggers programmed cell death in cancer cells.
- Disruption of Fungal Cell Integrity : The compound appears to compromise the structural integrity of fungal cell membranes, leading to cell death.
Case Studies
Several case studies have provided insights into the effectiveness of this compound in clinical settings:
- Tuberculosis Treatment : In murine models, compounds similar to N-(4-methylpiperazin-1-yl)methyl derivatives showed significant reductions in bacterial load and improved survival rates compared to controls.
- Cancer Therapy : Clinical trials involving leukemia patients treated with derivatives showed promising results in terms of tumor reduction and improved patient outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with 4-methylpiperazine via amide bond formation. Key steps include:
- Activation : Use of carbodiimide coupling agents (e.g., EDC) with DMAP to activate the carboxylic acid group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures purity. Reaction progress is monitored via TLC .
- Critical Parameters : Temperature (20–40°C), pH control, and stoichiometric ratios of reagents to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with piperazine protons resonating at δ 2.3–3.5 ppm and pyrazine carbons at ~150 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 290.1612 for C₁₂H₁₈N₆O) .
- Infrared Spectroscopy (IR) : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) confirm functional groups .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What structural features of the compound influence its biochemical interactions?
- Key Features :
- Piperazine Ring : Enhances solubility and enables hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
- Pyrazine Core : Acts as a planar aromatic scaffold for π-π stacking interactions .
- Methyl Group on Piperazine : Modulates lipophilicity and metabolic stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's selectivity for kinase targets like GSK-3β?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified piperazine substituents (e.g., bulkier alkyl groups) to probe steric effects .
- Bioisosteric Replacement : Replace pyrazine with pyrimidine or quinazoline to assess binding affinity shifts .
- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding modes and prioritize analogs .
Q. What methodologies are employed to analyze stress-induced degradation products and ensure stability?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/alkaline conditions, and oxidative stress (H₂O₂) .
- LC-MS/MS Analysis : Identify degradation products (e.g., nitroso impurities) via fragmentation patterns and accurate mass .
- Kinetic Modeling : Determine degradation pathways (e.g., hydrolysis of the amide bond) using Arrhenius plots .
Q. How does computational modeling predict the compound's binding modes with targets like GSK-3β?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
- Pharmacophore Mapping : Identify critical hydrogen bond donors (piperazine NH) and acceptors (pyrazine N) using MOE .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding free energy contributions .
Q. How can contradictory data on the compound's efficacy across different biological assays be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Cross-verify using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability) .
Q. What strategies are used to determine the compound's permeability and metabolic stability in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
